molecular formula C13H14ClNO B5745151 3-[(4-chlorobenzyl)amino]-2-cyclohexen-1-one

3-[(4-chlorobenzyl)amino]-2-cyclohexen-1-one

Cat. No. B5745151
M. Wt: 235.71 g/mol
InChI Key: YBWURWAAOLVOMX-UHFFFAOYSA-N
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Description

The compound “tert-Butyl 3-[(4-chlorobenzyl)amino]propanoate” is a solid substance provided by Sigma-Aldrich to early discovery researchers . It has a linear formula of C14H20O2N1Cl1 .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-[(4-chlorobenzyl)amino]propanoate” is represented by the InChI key IHNKAUUIYQVFGS-UHFFFAOYSA-N .


Chemical Reactions Analysis

A study on the N-benzylation of isatoic anhydride in the presence of sodium hydride base produced a byproduct, 4-chlorobenzyl 2-[(4-chlorobenzyl)amino]benzoate . This byproduct was found to have wound-healing and anti-inflammatory potential .


Physical And Chemical Properties Analysis

The compound “tert-Butyl 3-[(4-chlorobenzyl)amino]propanoate” is a solid substance . Its linear formula is C14H20O2N1Cl1 .

Safety and Hazards

The compound “tert-Butyl 3-[(4-chlorobenzyl)amino]propanoate” has hazard statements H319 - H410, indicating that it causes serious eye irritation and is very toxic to aquatic life with long-lasting effects . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-[(4-chlorophenyl)methylamino]cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO/c14-11-6-4-10(5-7-11)9-15-12-2-1-3-13(16)8-12/h4-8,15H,1-3,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWURWAAOLVOMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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